![molecular formula C8H13NO4S B2894306 Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate CAS No. 2344679-59-8](/img/structure/B2894306.png)
Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate
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Description
Scientific Research Applications
Synthesis of Biologically Active Compounds
“Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate” serves as a precursor in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of imidazole-containing compounds, which exhibit a wide range of biological activities such as antibacterial, antitumor, and anti-inflammatory properties . The versatility of this compound allows for the creation of diverse molecular structures pivotal in drug development.
Development of Antitumor Agents
The compound has shown potential in the development of antitumor agents. Research indicates that derivatives of this compound can be synthesized and evaluated for their efficacy against cancer cell lines, such as HeLa cells, providing a pathway for novel anticancer therapies .
Creation of Novel Heterocyclic Compounds
In medicinal chemistry, “Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate” is instrumental in creating novel heterocyclic compounds. These compounds are gaining importance due to their wide range of biological activity and potential medicinal applications, including antimalarial, antidepressant, and antiviral activities .
Synthesis of Functional Dithiolanes
The compound is used in the synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. These dithiolanes have unique conformations that could contribute to their reactivity, making them subjects of interest for future investigations into their potential applications .
Raw Material for Organic Synthesis
It serves as an organic raw material in the synthesis of other complex molecules. For example, it has been used in the synthesis of “tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate,” showcasing its role as a versatile building block in organic synthesis .
Research on Imidazole Derivatives
The compound’s role extends to the research on imidazole derivatives, which are crucial in the synthesis of drugs containing the imidazole ring. These derivatives are known for their therapeutic potential, including treatments for infectious diseases and conditions requiring chemotherapeutic agents .
properties
IUPAC Name |
tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-8(2,3)13-7(10)9-5-4-6-14(9,11)12/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEZAGSINCHGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate | |
CAS RN |
2344679-59-8 |
Source
|
Record name | tert-butyl 1,1-dioxo-2,3-dihydro-1lambda6,2-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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